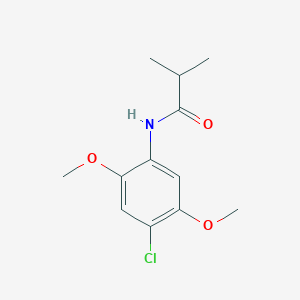

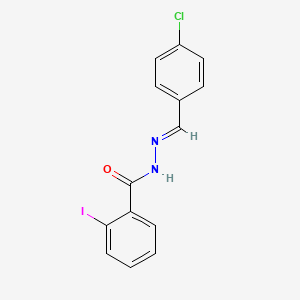

N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide involves multiple steps, often starting with substituted phenyl groups. For instance, a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, was synthesized and characterized using X-ray diffraction, IR, 1H, and 13C NMR, and UV–Vis spectra, demonstrating a complex process for creating such compounds (Demir et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using X-ray diffraction and various spectroscopic methods. For example, the research by Demir et al. (2016) used hybrid-DFT methods to calculate optimized geometrical structures, vibrational frequencies, and chemical shifts, showing the complexity of the molecular structure of these compounds.

Chemical Reactions and Properties

Chemical reactions and properties of such compounds involve interactions with various chemical groups. A study on a related compound, N-methyl derivatives of the 5-HT2 agonist, revealed interactions with serotonin receptors, highlighting the biochemical activity of these compounds (Glennon et al., 1987).

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

The compound has been explored in the context of synthesizing iodine-131 labeled drugs, where derivatives similar to N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide were created for potential use in nuclear medicine for brain scanning agents, indicating its utility in diagnostic imaging (Braun et al., 1977).

Antidepressant and Nootropic Agents

Another application involves the synthesis of compounds with structures similar to this compound for evaluating their antidepressant and nootropic activities. Compounds with the 2,5-dimethoxy substitution on the aryl ring have shown significant antidepressant activity, suggesting potential therapeutic applications (Thomas et al., 2016).

Antiprotozoal Activity

Research into derivatives of this compound has also uncovered their potential antiprotozoal activity, with some compounds showing activity against Trypanosoma rhodesiense, indicating a possible route for developing new treatments for trypanosomiasis (Das & Boykin, 1977).

Chemistry and Biological Activity of Pesticides

The compound's structural motifs are reminiscent of formamidines, a class of chemicals with significant acaricide and insecticide properties. Studies have detailed the novel biological activities and modes of action of similar compounds, providing insights into their potential uses in pest management (Hollingworth, 1976).

Polymerization and Material Science Applications

Further investigations involve the synthesis of novel polymeric materials using derivatives structurally related to this compound, exploring their potential in creating new materials with specific properties for industrial applications (Owton et al., 1995).

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3/c1-7(2)12(15)14-9-6-10(16-3)8(13)5-11(9)17-4/h5-7H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSFZAPUXQHWDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=C(C=C1OC)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505594.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5505609.png)

![N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5505628.png)

![N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5505638.png)

![methyl 4-({[(2-nitrophenyl)thio]acetyl}oxy)benzoate](/img/structure/B5505644.png)

![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5505648.png)

![(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5505649.png)

![N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)

![4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5505662.png)

![1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5505667.png)